molecular formula C23H15N5O9 B14357541 (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone CAS No. 94169-90-1

(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone

Cat. No.: B14357541
CAS No.: 94169-90-1
M. Wt: 505.4 g/mol
InChI Key: WEZMUGPAIUMOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone is a complex organic compound characterized by the presence of nitro groups and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone typically involves multi-step organic reactions. The key steps include:

    Nitration: Introduction of nitro groups to the phenyl and quinoline rings.

    Condensation: Formation of the quinoline moiety through a condensation reaction.

    Coupling: Coupling of the nitrophenyl and trinitrophenyl groups to the quinoline core.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline moiety may also interact with DNA or enzymes, contributing to its biological activity .

Comparison with Similar Compounds

    2,4,6-Trinitrophenyl derivatives: Known for their explosive properties and use in dyes.

    Quinoline derivatives: Widely used in medicinal chemistry for their antimicrobial and anticancer properties.

Uniqueness: (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone is unique due to the combination of nitro groups and a quinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development .

Properties

CAS No.

94169-90-1

Molecular Formula

C23H15N5O9

Molecular Weight

505.4 g/mol

IUPAC Name

(4-nitrophenyl)-[2-[(2,4,6-trinitrophenyl)methyl]-2H-quinolin-1-yl]methanone

InChI

InChI=1S/C23H15N5O9/c29-23(15-6-8-16(9-7-15)25(30)31)24-17(10-5-14-3-1-2-4-20(14)24)11-19-21(27(34)35)12-18(26(32)33)13-22(19)28(36)37/h1-10,12-13,17H,11H2

InChI Key

WEZMUGPAIUMOPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.